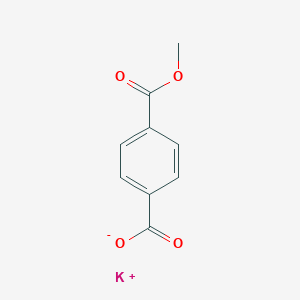
potassium;4-methoxycarbonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium 4-methoxycarbonylbenzoate is a chemical compound with the molecular formula C₉H₇KO₄. It is also known as the potassium salt of 4-methoxycarbonylbenzoic acid. This compound is used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: Potassium 4-methoxycarbonylbenzoate can be synthesized through the neutralization of 4-methoxycarbonylbenzoic acid with potassium hydroxide. The reaction typically involves dissolving 4-methoxycarbonylbenzoic acid in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the resulting potassium 4-methoxycarbonylbenzoate is isolated by filtration or evaporation.
Industrial Production Methods: In industrial settings, the production of potassium 4-methoxycarbonylbenzoate follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods.
化学反応の分析
Types of Reactions: Potassium 4-methoxycarbonylbenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylate derivatives.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines and thiols.
Major Products Formed:
Oxidation: Carboxylate derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学的研究の応用
Potassium 4-methoxycarbonylbenzoate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.
Biology: It is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: It is used in pharmaceutical research to develop new drugs and study drug-receptor interactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of potassium 4-methoxycarbonylbenzoate involves its interaction with specific molecular targets and pathways. In biochemical studies, it acts as a substrate or inhibitor for certain enzymes, affecting their activity and function. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their conformation and activity.
類似化合物との比較
Potassium benzoate: Similar in structure but lacks the methoxycarbonyl group.
Potassium 4-hydroxybenzoate: Similar in structure but has a hydroxyl group instead of a methoxycarbonyl group.
Potassium 4-nitrobenzoate: Similar in structure but has a nitro group instead of a methoxycarbonyl group.
Uniqueness: Potassium 4-methoxycarbonylbenzoate is unique due to the presence of the methoxycarbonyl group, which imparts specific chemical properties and reactivity. This functional group makes it a valuable reagent in organic synthesis and a useful compound in various scientific research applications.
特性
IUPAC Name |
potassium;4-methoxycarbonylbenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4.K/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNDFZTVSFSFTB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)[O-].[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7KO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














